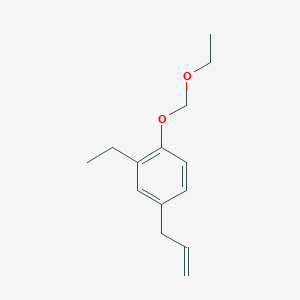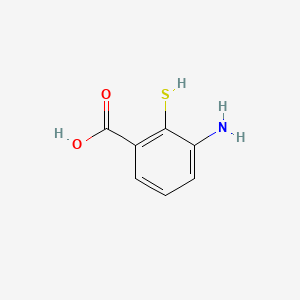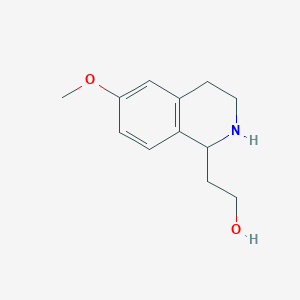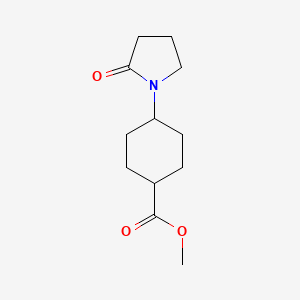
Cis-methyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cis-methyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate typically involves the reaction of cyclohexanone with pyrrolidinone under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of pyrrolidinone to cyclohexanone, followed by esterification with methanol to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
Cis-methyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various derivatives such as alcohols, ketones, and substituted esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Cis-methyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Cis-methyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate involves its interaction with specific molecular targets. The pyrrolidinone moiety is known to engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. This compound may also influence cellular pathways by altering enzyme activity or receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidinone ring but lacks the cyclohexane and ester groups.
Cyclohexanone derivatives: Similar structure but without the pyrrolidinone moiety.
Methyl esters of other cyclic compounds: Similar ester functionality but different ring structures.
Uniqueness
Cis-methyl 4-(2-oxopyrrolidin-1-yl)cyclohexanecarboxylate is unique due to its combination of a cyclohexane ring, pyrrolidinone moiety, and methyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds .
Eigenschaften
CAS-Nummer |
820232-34-6 |
|---|---|
Molekularformel |
C12H19NO3 |
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
methyl 4-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-16-12(15)9-4-6-10(7-5-9)13-8-2-3-11(13)14/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
VQVLBGSJLVOYDH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC(CC1)N2CCCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


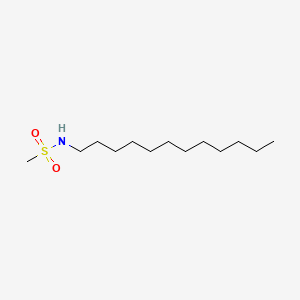
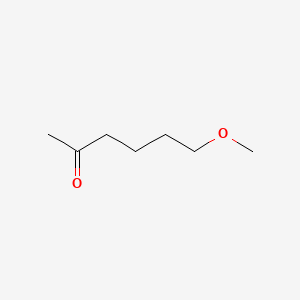
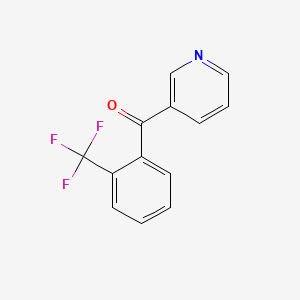
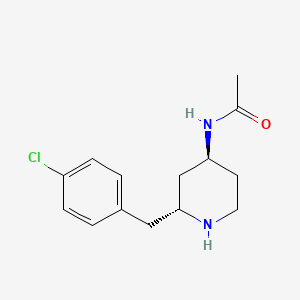
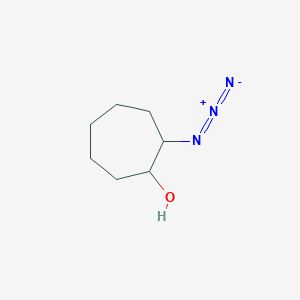
![Benzaldehyde,2,6-dimethyl-4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B8764041.png)
![(1R,3S)-3-[(tert-Butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B8764045.png)
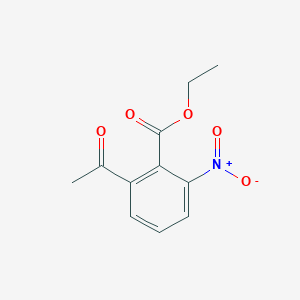
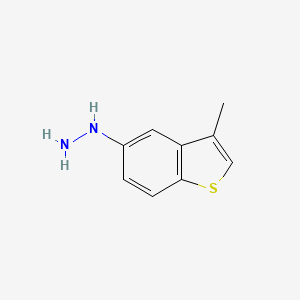
![2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]-](/img/structure/B8764076.png)
